3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Overview
Description
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a complex organic compound that features a pyrazolo[4,3-c]pyridine core substituted with dibromo and tetrahydro-2H-pyran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and reagents such as bromine and tetrahydropyranyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[4,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The bromine atoms and the pyrazolo[4,3-c]pyridine core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole: Similar in structure but with a triazole ring instead of a pyrazolo[4,3-c]pyridine core.
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: Another dibromo-substituted compound with a thiadiazolo[3,4-c]pyridine core.
Uniqueness
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the presence of both bromine atoms and a tetrahydro-2H-pyran group. This combination of features can impart distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3,7-dibromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-8-6-14-5-7-10(8)16(15-11(7)13)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEMFAVNJNNODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=NC=C3C(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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